molecular formula C15H21NO B7539917 N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide

N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide

Cat. No.: B7539917
M. Wt: 231.33 g/mol
InChI Key: LWFZMGXRIDVFQN-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide is an organic compound with a complex structure that includes a cyclopentanecarboxamide group attached to a 2-ethyl-6-methylphenyl moiety

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-3-12-10-6-7-11(2)14(12)16-15(17)13-8-4-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFZMGXRIDVFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 2-ethyl-6-methylaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide group with a 2-ethyl-6-methylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

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